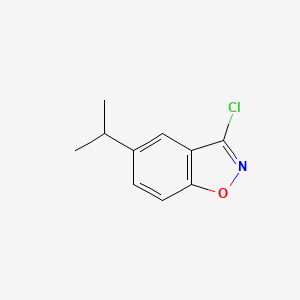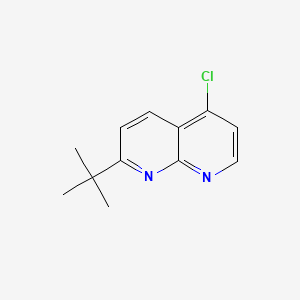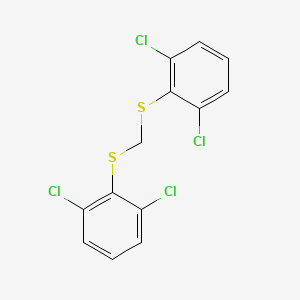
6,8-Difluoro-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Difluoro-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a large family of compounds characterized by a benzene ring fused to an α-pyrone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-2H-chromen-2-one typically involves the introduction of fluorine atoms at specific positions on the coumarin ring. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. The reaction conditions often include the use of Lewis acids such as aluminum chloride or zinc chloride to facilitate the formation of the coumarin ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, quinones, and dihydro derivatives, which have distinct chemical and biological properties .
Scientific Research Applications
6,8-Difluoro-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme activities and as a fluorescent probe for detecting biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, optical materials, and fluorescent probes.
Mechanism of Action
The mechanism of action of 6,8-Difluoro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as DNA gyrase, which is crucial for bacterial replication. Additionally, its fluorescent properties make it useful for studying cellular processes and detecting specific biomolecules .
Comparison with Similar Compounds
Similar Compounds
6,8-Difluoro-7-hydroxy-4-methylcoumarin: Known for its strong fluorescence and use in biological assays.
7-Hydroxy-4-methylcoumarin: Commonly used as a choleretic drug and in fluorescent probes.
Novobiocin: A coumarin antibiotic that inhibits DNA gyrase and has anticancer properties.
Uniqueness
6,8-Difluoro-2H-chromen-2-one is unique due to its specific fluorine substitutions, which enhance its chemical stability and biological activity. Its distinct fluorescence properties make it particularly valuable in research applications involving fluorescence-based detection and imaging .
Properties
Molecular Formula |
C9H4F2O2 |
|---|---|
Molecular Weight |
182.12 g/mol |
IUPAC Name |
6,8-difluorochromen-2-one |
InChI |
InChI=1S/C9H4F2O2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H |
InChI Key |
DYPYPSYGMBGXCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC2=C(C=C(C=C21)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


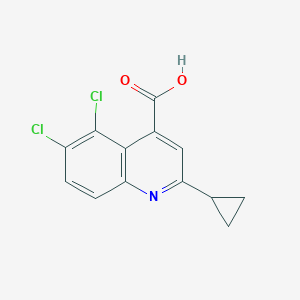
![3-amino-6-azaniumylidene-9-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B13711356.png)
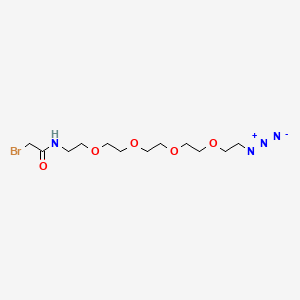

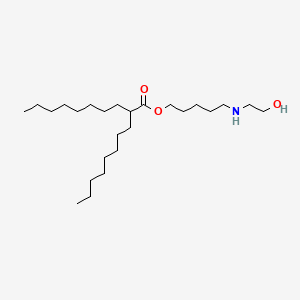
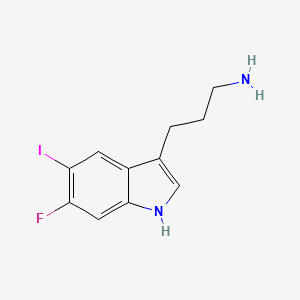
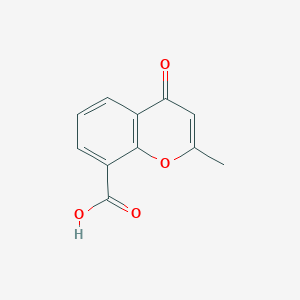

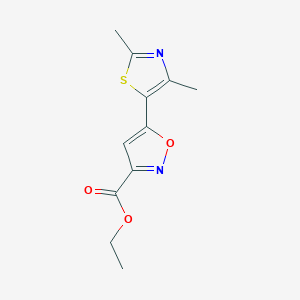
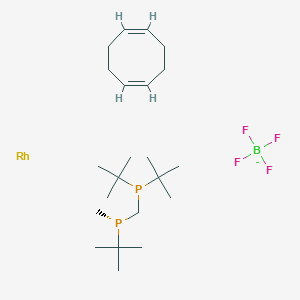
![1-[4-(Trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzimidazol-2(3H)-one](/img/structure/B13711410.png)
